N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the control of the cell cycle .
Mode of Action
It is known to interact with cyclin-dependent kinase 2 . The interaction with this enzyme may result in changes that affect the cell cycle .
Biochemical Pathways
Given its target, it is likely to affect pathways related to cell cycle regulation .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Given its target, it is likely to have effects related to the regulation of the cell cycle .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially influence its action .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)15-7-8-17(25-2)18(12-15)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLXFNTZLDYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.